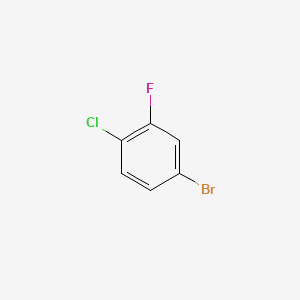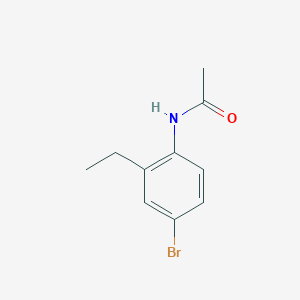
1-Cloro-4-bromo-2-fluorobenceno
Descripción general
Descripción
4-Bromo-1-chloro-2-fluorobenzene is a useful research compound. Its molecular formula is C6H3BrClF and its molecular weight is 209.44 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-1-chloro-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-1-chloro-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bloques de Construcción Fluorados
El 1-Cloro-4-bromo-2-fluorobenceno es un bloque de construcción fluorado . Los compuestos fluorados se utilizan a menudo en las industrias farmacéutica y agroquímica debido a sus propiedades únicas, como una mayor estabilidad y lipofilia.
Preparación de Dioxaborolano
Este compuesto puede utilizarse para la preparación de 2-(3-cloro-4-fluorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano . Los dioxaborolanos se utilizan comúnmente en reacciones de acoplamiento de Suzuki-Miyaura, que se utilizan ampliamente en la síntesis orgánica para la formación de enlaces carbono-carbono .
Síntesis de Imidazopiridinas
El this compound se puede utilizar en la síntesis de imidazopiridinas . Las imidazopiridinas son una clase de compuestos que han mostrado una amplia gama de actividades biológicas, incluidas las propiedades antivirales, anticancerígenas y antiinflamatorias.
Síntesis de Agonistas Selectivos de GABA(A) alfa(2/3)
Una síntesis práctica de 2-[3-(4-fluoro-3-piridin-3-il-fenil)-imidazo[1,2-a]pirimidin-7-il]-propan-2-ol, un agonista selectivo de GABA(A) alfa(2/3) oral, incluye this compound como fragmento clave . Los agonistas selectivos de GABA(A) alfa(2/3) son posibles agentes terapéuticos para el tratamiento de los trastornos de ansiedad.
Síntesis de Ácidos Borónicos de Piridina
El this compound se puede utilizar en la síntesis de ácidos borónicos de piridina . Los ácidos borónicos de piridina son intermediarios importantes en la síntesis de compuestos biológicamente activos y se utilizan a menudo en reacciones de acoplamiento de Suzuki-Miyaura.
Material para Uso en Investigación
El this compound es un material de investigación . Se puede utilizar en varias reacciones químicas en un entorno de investigación, contribuyendo al avance del conocimiento científico.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene
Mode of Action
It’s known to undergo suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the electrophilic aromatic substitution mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities.
Result of Action
The compound’s ability to form biphenyls through suzuki coupling suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-fluorobenzene. For instance, it’s a flammable liquid that should be kept away from heat and ignition sources . It’s also recommended to ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWDGVTLKNTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369206 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-18-9 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)



![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)








